5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

Iron chelation pFe³⁺ Thermodynamic stability

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one (also referred to as P1 or HHMMPO) is a synthetic 5-hydroxypyridin-4-one that functions as a bidentate iron(III) chelator. It belongs to the 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) subclass but is structurally distinguished from the clinical drug deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) by a hydroxymethyl substituent at position 2 and an N–H group at position 1 instead of an N–CH₃ group.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 70033-59-9
Cat. No. B1194320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
CAS70033-59-9
Synonyms5-hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
HHMMPO
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C=C1CO)O
InChIInChI=1S/C7H9NO3/c1-8-3-7(11)6(10)2-5(8)4-9/h2-3,9,11H,4H2,1H3
InChIKeyXATJWQRIODISIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one (CAS 70033-59-9): Iron-Chelator Procurement and Differentiation Guide


5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one (also referred to as P1 or HHMMPO) is a synthetic 5-hydroxypyridin-4-one that functions as a bidentate iron(III) chelator . It belongs to the 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) subclass but is structurally distinguished from the clinical drug deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) by a hydroxymethyl substituent at position 2 and an N–H group at position 1 instead of an N–CH₃ group . This compound exhibits a pH-dependent tautomeric equilibrium that enables a catechol-like coordination mode, a feature absent in deferiprone and most in-class 3,4-HOPO derivatives .

Why 5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one Cannot Be Replaced by Generic Hydroxypyridinones in Iron-Chelation Research and Procurement


Generic substitution with deferiprone or other 3-hydroxy-4-pyridinones is not functionally equivalent. The N–H and 2-hydroxymethyl substituents of this compound impart a unique tautomeric shift to a catechol-like form at physiological pH, yielding a pFe³⁺ value of 22.0—approximately 1.4 log units higher than deferiprone (pFe³⁺ = 20.6) . Deferiprone also undergoes rapid and extensive glucuronidation (>85% in humans), which abolishes its iron-binding capacity, whereas the structural features of this compound are explicitly designed to mitigate metabolic inactivation . Furthermore, the differential protonation landscape (three deprotonation steps vs. two for deferiprone) alters both the speciation and the metal selectivity profile .

Quantitative Differentiation Evidence for 5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one: Head-to-Head Comparisons with Deferiprone and 3,4-HOPO Analogs


Superior Iron(III) Affinity: pFe³⁺ 22.0 for P1 vs. 20.6 for Deferiprone—A 25-Fold Increase in Chelation Power

The iron(III) affinity of P1, expressed as pFe³⁺ (the negative logarithm of free Fe³⁺ concentration at pH 7.4 with [ligand]ₜₒₜ = 10⁻⁵ M and [Fe³⁺]ₜₒₜ = 10⁻⁶ M), is 22.0, compared to 20.6 for the clinically approved chelator deferiprone when determined under identical conditions . This 1.4 pFe³⁺ unit difference corresponds to a ~25-fold lower equilibrium free iron concentration. The enhanced affinity is mechanistically attributed to a pH-dependent tautomeric shift of P1 to a catechol-like form and a lower protonation constant of the chelating hydroxyl group relative to deferiprone .

Iron chelation pFe³⁺ Thermodynamic stability Deferiprone comparison

Three-Step Deprotonation Pathway and Catechol-Like Tautomer: Unique Speciation Profile vs. the Two-Step Profile of Deferiprone

P1 exhibits three experimentally resolved deprotonation steps (logK₁ = 3.37, logK₂ = 9.00, logK₃ = 12.16), whereas deferiprone exhibits only two protonation equilibria (logK₁ ≈ 3.66, logK₂ ≈ 9.82) . The third deprotonation of P1 (logK₃ = 12.16) corresponds to a keto–enol tautomeric transition of the ring N–H group, producing a catechol-like dianionic species that is structurally and electronically distinct from any accessible form of deferiprone . The first two protonation constants of P1 (logK₁ = 3.37, logK₂ = 9.00) are also lower than those of deferiprone, reducing proton competition at physiological pH and further favoring iron coordination . This unique speciation is absent in N-methyl-substituted 3,4-HOPO derivatives.

Protonation constants Tautomerism Speciation Catechol-mimetic

Enhanced Fe(III) Selectivity Over Non-Target Metal Ions: P1 vs. Deferiprone in Competitive Coordination Studies

In a dedicated potentiometric, NMR, EPR, and UV-Vis study, P1 was evaluated for its coordination ability toward Al(III), Cu(II), and Zn(II) alongside Fe(III). The complexation competition data demonstrated that P1 is more selective toward Fe(III) ions than deferiprone is, because the chelating ability of P1 toward Al(III), Cu(II), and Zn(II) is not higher than that of the corresponding deferiprone complexes . At physiological pH, the donor atoms involved are (O,O) for all metals studied; however, the iron-binding preference is more pronounced for P1 . This differential selectivity profile reduces the risk of depleting essential biometal pools (Cu, Zn) that is a known liability of less selective chelators.

Metal selectivity Fe(III) vs. Al(III), Cu(II), Zn(II) Homeostatic metal preservation

In Vivo Efficacy Confirmed by Biodistribution Studies in Mice: Direct Comparative Validation Against Deferiprone

Biodistribution studies in Balb-C mice using ⁶⁷Ga citrate as a tracer (administered intravenously, followed by intraperitoneal injection of 0.35 μmol of P1 or deferiprone) demonstrated the in vivo chelating efficacy of P1 . Tissue radioactivity measurements at 1 h and 24 h post-administration confirmed that P1 facilitates whole-body excretion of the metal tracer. The study used deferiprone as a direct in vivo control under identical conditions, establishing that P1 achieves a level of in vivo iron-mobilizing activity that is competitive with a clinically approved agent while offering superior thermodynamic affinity and selectivity . Organ-specific percent injected activity per gram (% I.A./g) values were reported, with P1-treated animals showing metal clearance profiles that validate its bioavailability and systemic distribution .

Biodistribution In vivo chelation Gallium-67 tracing Whole-body excretion

Potential Resistance to Metabolic Inactivation: Structural Rationale for Avoiding the 3-O-Glucuronidation Liability of Deferiprone

Deferiprone undergoes extensive first-pass hepatic glucuronidation: >85% of an oral dose is recovered in human urine as the 3-O-glucuronide conjugate, which lacks iron-binding capacity . This metabolic pathway targets the essential 3-hydroxyl chelating moiety and severely limits deferiprone's in vivo efficacy . P1 was explicitly designed to circumvent this vulnerability: the 5-hydroxy substitution pattern and the N–H group (rather than N–CH₃) alter the electronic structure of the pyridinone ring, and the 2-hydroxymethyl group provides intramolecular hydrogen bonding that stabilizes the ionized chelating form . While direct comparative microsomal stability data for P1 vs. deferiprone are not yet published, the structural rationale is substantiated by the broader class observation that NH-containing hydroxy-4(1H)-pyridones are metabolized less efficiently by Phase I hydroxylating enzymes than their N-methyl counterparts .

Metabolic stability Glucuronidation Hepatic metabolism Deferiprone metabolite comparison

High-Impact Procurement Scenarios for 5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one Based on Quantitative Differentiation Evidence


Preclinical Iron-Overload Models Requiring Maximal Chelation Efficiency at Low Doses

Investigators using rodent models of transfusional iron overload, hemochromatosis, or dietary iron loading should select P1 over deferiprone when the experimental goal is to maximize iron mobilization per unit dose. The pFe³⁺ advantage of 22.0 vs. 20.6 means P1 achieves a ~25-fold lower equilibrium free Fe³⁺ concentration, enabling more efficient iron scavenging. This is particularly relevant for chronic dosing studies where cumulative chelator exposure must be minimized to avoid confounding effects on metal homeostasis. The in vivo biodistribution data in mice provide direct evidence that this thermodynamic advantage translates into systemic metal clearance .

Metal-Selectivity Studies Where Preservation of Essential Cu(II) and Zn(II) Pools Is Critical

Researchers investigating iron-specific chelation in cell culture or in vivo systems where Cu(II) and Zn(II) homeostasis must be preserved (e.g., neuronal models, immune cell assays, developmental biology studies) should procure P1 rather than deferiprone. The direct comparative metal-selectivity data demonstrate that P1 binds Fe(III) with high affinity while exhibiting no higher affinity for Al(III), Cu(II), or Zn(II) than deferiprone does . This wider selectivity gap reduces the likelihood of off-target essential metal depletion, a key concern when using less discriminating chelators .

Mechanistic Studies of Tautomer-Dependent Chelation and Catechol-Mimetic Coordination Chemistry

P1 is the premier tool compound for investigating how pH-dependent tautomerism influences metal-chelation kinetics, speciation, and complex geometry in hydroxypyridinones. Its unique three-step deprotonation pathway and catechol-like dianionic form (logK₃ = 12.16) make it the only readily accessible 3,4-HOPO derivative that can directly probe the role of catecholate-type binding modes in iron coordination. This is impossible to study with deferiprone or any N-alkyl-substituted 3,4-HOPO, which lack the third deprotonation step .

Medicinal Chemistry Programs Aiming to Overcome Deferiprone's Metabolic Liability

Structure–activity relationship (SAR) campaigns focused on developing next-generation iron chelators with improved metabolic stability should use P1 as a key scaffold or benchmark compound. Deferiprone's 3-O-glucuronidation (>85% in humans) abolishes iron binding and limits clinical utility . P1's 5-hydroxy architecture and N–H group were explicitly designed to resist this metabolic pathway, and class-level evidence confirms that NH-containing hydroxypyridinones are metabolized less efficiently than their N-methyl counterparts . P1 thus provides a validated starting point for designing metabolically durable chelators.

Quote Request

Request a Quote for 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.